6-Anilino-2,3-dimethylquinoxaline-5,8-dione
Description
6-Anilino-2,3-dimethylquinoxaline-5,8-dione is a quinoxaline derivative characterized by a fused bicyclic aromatic system with two ketone groups at positions 5 and 7. The quinoxaline core is substituted with methyl groups at positions 2 and 3 and an anilino (phenylamino) group at position 8. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in anticancer and antimicrobial research .
Properties
CAS No. |
7706-42-5 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-anilino-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H13N3O2/c1-9-10(2)18-15-14(17-9)13(20)8-12(16(15)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3 |
InChI Key |
PBYOWVPBMXXWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione typically involves the condensation of appropriate aromatic amines with quinoxaline derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with aniline under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids . By binding to the active site of DAAO, the compound prevents the enzyme from catalyzing its substrate, leading to an accumulation of d-amino acids, which can have various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 6-Anilino-2,3-dimethylquinoxaline-5,8-dione with structurally related quinoxaline and quinoline derivatives:
Substituent Effects on Reactivity and Bioactivity
- Halogen Substituents: Chloro or bromo groups (e.g., in 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione) increase electrophilicity, promoting covalent interactions with biological targets .
- Bulkier Amines: Diethylamino groups (as in 6-(Diethylamino)quinoxaline-5,8-dione) may reduce solubility but improve membrane permeability .
Research Findings and Gaps
- Key Advances: Functionalization at position 6 of quinoxaline/quinoline-diones is a viable strategy for tuning bioactivity . Anticancer activity correlates with the presence of electron-withdrawing groups (e.g., bromo, chloro) and planar aromatic systems .
- Unresolved Questions: The exact synthesis route and pharmacological profile of this compound require further elucidation. Comparative studies on quinoxaline vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
